

Application Note: Quantifying β -galactosidase Activity in Cell Lysates

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Compound of Interest

Compound Name:	<i>Resorufin-beta-D-galactopyranoside</i>
Cat. No.:	B1262401

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The lacZ gene, encoding the enzyme β -galactosidase, is a widely used reporter gene in molecular biology for studying gene expression and regulation. The β -galactosidase enzyme is extremely stable, resistant to proteolytic degradation in cellular lysates, and its activity can be readily and quantitatively assayed.^{[1][2][3]} This application note provides detailed protocols for quantifying β -galactosidase activity in cell lysates using colorimetric assays, focusing on two common substrates: o-nitrophenyl- β -D-galactopyranoside (ONPG) and chlorophenol red- β -D-galactopyranoside (CPRG).

Principle of the Assay

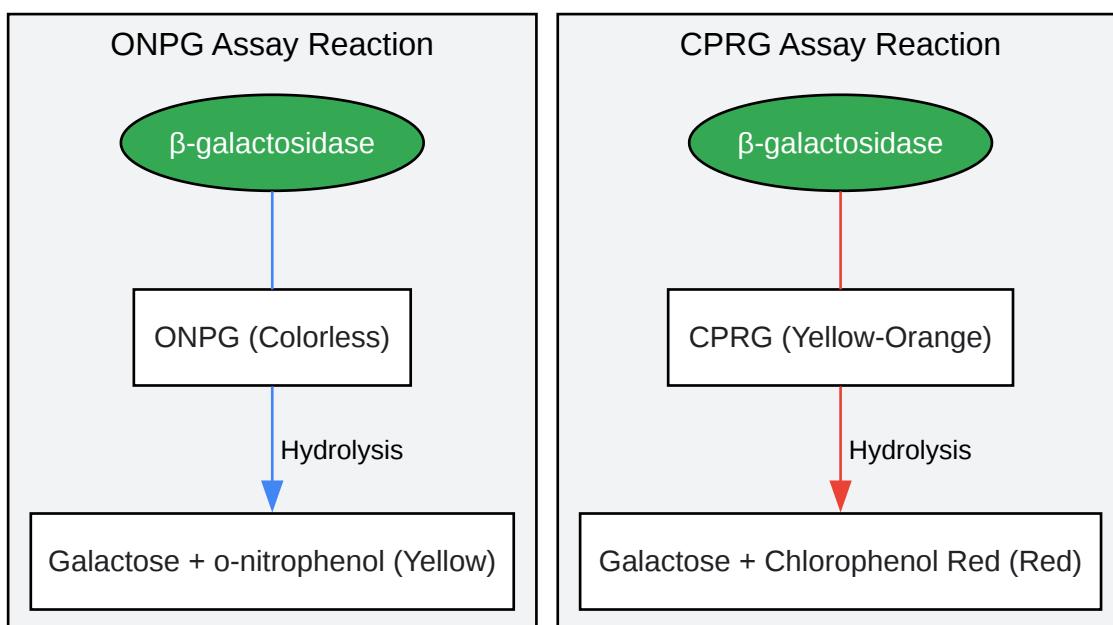
β -galactosidase catalyzes the hydrolysis of β -galactoside substrates. In these assays, the enzyme present in the cell lysate cleaves a chromogenic substrate. This cleavage releases a colored product (chromophore), leading to a color change in the solution. The intensity of the color, which is proportional to the amount of product formed, can be quantified using a spectrophotometer or a microplate reader. The enzymatic activity is then normalized to the total protein concentration of the lysate to determine the specific activity.

- ONPG Assay: β -galactosidase cleaves the colorless substrate ONPG to produce galactose and o-nitrophenol, which is a yellow compound with an absorbance maximum at 420 nm.^[3]

[\[4\]\[5\]](#)

- CPRG Assay: β -galactosidase hydrolyzes the yellow-orange CPRG substrate into galactose and the chromophore chlorophenol red, which yields a dark red solution measured at 570–595 nm.[1][2] The CPRG assay is noted to be up to 10 times more sensitive than the ONPG assay, making it ideal for cells with low transfection efficiency or low reporter expression.[1][2][6]

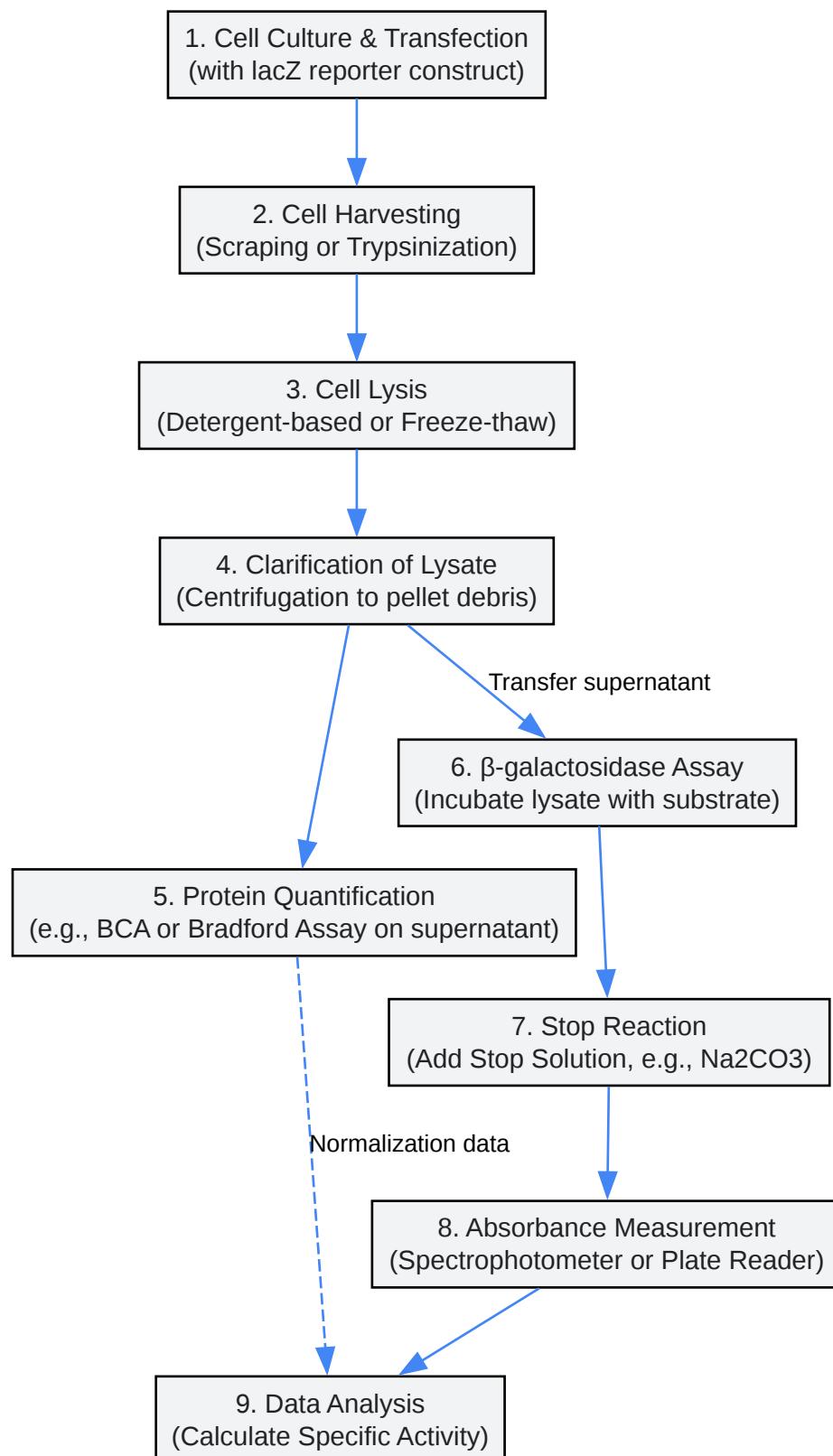
Signaling and Reaction Pathways

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Caption: Enzymatic hydrolysis of ONPG and CPRG substrates.

Experimental Workflow

A general workflow for the quantification of β -galactosidase activity is outlined below.

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Caption: General experimental workflow for β -galactosidase assay.

Detailed Experimental Protocols

Protocol 1: Cell Lysate Preparation

This protocol is suitable for adherent cells grown in 60-mm plates. Adjust volumes accordingly for different plate sizes.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Reporter Lysis Buffer (e.g., 100 mM potassium phosphate pH 7.8, 0.2% Triton X-100, 1 mM DTT) or a commercial lysis buffer.[\[7\]](#)
- Cell scraper
- Microcentrifuge tubes, 1.5 mL
- Refrigerated microcentrifuge

Procedure:

- Aspirate the culture medium from the cell plates.
- Wash the cells twice with 5 mL of ice-cold PBS.[\[5\]](#)
- Add 1 mL of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.[\[5\]](#)
- Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.[\[5\]](#)
- Pellet the cells by centrifuging at 12,000 x g for 1 minute at 4°C.[\[5\]](#)
- Carefully aspirate and discard the supernatant.
- Resuspend the cell pellet in 200 µL of lysis buffer. Pipette up and down several times to ensure complete lysis.[\[5\]](#)
- Incubate the suspension at room temperature for 5-10 minutes.[\[8\]](#) Alternatively, perform three freeze-thaw cycles by alternating between dry ice and a 37°C water bath.[\[3\]](#)

- Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[8]
- Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -70°C.[7]

Protocol 2: ONPG Assay (96-well Plate Format)

Materials:

- Cell lysate (from Protocol 1)
- Assay Buffer (2X): 200 mM sodium phosphate pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol
- ONPG Substrate Solution: 4 mg/mL ONPG in water
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[4]
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 420 nm[3][7]

Procedure:

- Thaw all reagents and keep them on ice.
- Add 50 µL of cell lysate to each well of the 96-well plate. Include a blank control using lysis buffer instead of cell lysate. It is also recommended to include a negative control using lysate from untransfected cells.[7]
- Add 50 µL of 2X Assay Buffer to each well.[7]
- To start the reaction, add 50 µL of ONPG Substrate Solution to each well.
- Mix gently by tapping the plate.
- Incubate the plate at 37°C for 30 minutes or until a visible yellow color develops.[3][7] Note the exact incubation time.

- Stop the reaction by adding 100 μ L of 1 M Sodium Carbonate to each well.[4]
- Read the absorbance at 420 nm using a microplate reader.

Protocol 3: CPRG Assay (High Sensitivity, 96-well Plate Format)

Materials:

- Cell lysate (from Protocol 1)
- CPRG Assay Reaction Buffer[6]
- CPRG Substrate (prepare as per manufacturer's instructions, often dissolved in the reaction buffer)[2]
- Stop Solution (optional, as per kit instructions)
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance between 570-595 nm[1][6]

Procedure:

- Add 10-50 μ L of cell lysate to each well of a 96-well plate. Include appropriate blank and negative controls.
- Add 100 μ L of the prepared CPRG substrate solution to each well.[9]
- Incubate the plate at 37°C. Monitor for the development of a red color. Incubation can range from a few minutes to several hours depending on enzyme activity.[9]
- If the color develops too rapidly, the lysate should be diluted with lysis buffer and the assay repeated.[2][6]
- (Optional) Add 50 μ L of Stop Solution if required by the protocol.[9]
- Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Presentation

To ensure accurate comparison between samples, the raw absorbance values must be normalized to the total protein concentration in each lysate.

1. Protein Concentration Determination: Before performing the β -galactosidase assay, determine the total protein concentration of each cell lysate using a standard method like the Bradford or BCA protein assay.
2. Calculation of Specific Activity: The specific activity of β -galactosidase is typically expressed in Miller Units or more formally as nmoles of product formed per minute per milligram of total protein.

A common formula to calculate activity from an ONPG assay is:

$$\text{Activity (Units/mg)} = (\text{Abs}_{420} \times V_t) / (t \times \epsilon \times V_s \times P)$$

Where:

- Abs_{420} : Absorbance at 420 nm (after subtracting the blank)
- V_t : Total reaction volume (in mL)
- t : Incubation time (in minutes)
- ϵ : Molar extinction coefficient of o-nitrophenol ($0.0045 \text{ mL nmol}^{-1} \text{ cm}^{-1}$). Path length is assumed to be 1 cm.
- V_s : Volume of cell lysate used (in mL)
- P : Protein concentration of the lysate (in mg/mL)

Data Summary Table

All quantitative data should be summarized in a structured table for clarity and ease of comparison.

Sample ID	Treatment	Absorbance at 420 nm (Corrected)	Protein Conc. (mg/mL)	Incubation Time (min)	β-gal Specific Activity (nmol/min/mg)
1	Untreated Control	0.052	1.25	30	1.94
2	Drug A (10 μM)	0.488	1.19	30	18.22
3	Drug B (10 μM)	0.215	1.31	30	7.29
4	Untransfected	0.005	1.28	30	0.17

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No or very low activity	Low transfection efficiency; Inactive enzyme; Incorrect buffer pH.	Verify transfection efficiency (e.g., with a fluorescent protein); Ensure proper lysate storage and handling; Check pH of all buffers.
Color develops too quickly	High β -galactosidase expression; Too much lysate used.	Dilute the cell lysate with lysis buffer and repeat the assay. [2] Reduce the incubation time.
High background in controls	Endogenous β -galactosidase activity; Contamination.	Use lysate from untransfected cells as a negative control to subtract background; Use sterile techniques.
High variability between replicates	Pipetting errors; Incomplete cell lysis; Non-uniform temperature.	Use calibrated pipettes and proper technique; Ensure complete mixing and lysis; Ensure uniform incubation temperature for all samples.

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References

- 1. CPRG Assay for sensitive detection of beta galactosidase reporter in transfected cells [gbiosciences.com]
- 2. hpst.cz [hpst.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]
- 7. boneandcancer.org [boneandcancer.org]
- 8. chem-agilent.com [chem-agilent.com]
- 9. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
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